1-Bromo-2-[(methylsulfanyl)methyl]benzene
Overview
Description
1-Bromo-2-[(methylsulfanyl)methyl]benzene, also known as 1-bromo-2-methylthiobenzene, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and ether. This compound has a variety of uses in scientific research and laboratory experiments.
Scientific Research Applications
Synthesis and Molecular Structure Studies
1-Bromo-2-[(methylsulfanyl)methyl]benzene serves as a precursor in the synthesis of various complex molecules and structures, demonstrating its utility in organic synthesis and materials science. For instance, its reactions with terminal alkynes under palladium catalysis have been shown to yield 1,2-benzothiazines and 1,2-benzoisothiazoles, highlighting its role in the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Harmata et al., 2005). Furthermore, dynamic NMR and molecular mechanics calculations reveal that derivatives of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene exhibit unique conformations due to steric hindrance, which could be significant in the development of new materials with specific electronic or photophysical properties (Okazaki et al., 1989).
Organometallic Chemistry and Catalysis
In organometallic chemistry, this compound is a key component in the synthesis of ethynylferrocene compounds, which have been explored for their electrochemical properties. These compounds show promise for applications in electronic devices due to their reversible oxidations indicating potential uses in redox-based electronics or sensors (Fink et al., 1997).
Enzyme Inhibition and Medicinal Chemistry
Although excluding direct applications in drug use and dosage, the synthesis and study of natural product derivatives, such as bromophenol derivatives with sulfur inclusion, contribute to the understanding of enzyme inhibition mechanisms. These compounds have shown significant inhibition against enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for treating conditions such as glaucoma and Alzheimer's disease (Bayrak et al., 2019).
Advanced Materials and Sensing Technologies
This compound derivatives have been utilized in the development of advanced materials and sensors. For example, the synthesis of blue fluorescent triarylboron-functionalized bisbenzimidazole and its salt derivatives illustrates the potential of these compounds in anion sensing applications, highlighting their importance in environmental monitoring and diagnostic assays (Brazeau et al., 2017).
properties
IUPAC Name |
1-bromo-2-(methylsulfanylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWSSFQNWMHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19614-11-0 | |
Record name | 2-BROMOBENZYL METHYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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